molecular formula C14H20N2O B161515 Siduron CAS No. 1982-49-6

Siduron

Cat. No.: B161515
CAS No.: 1982-49-6
M. Wt: 232.32 g/mol
InChI Key: JXVIIQLNUPXOII-UHFFFAOYSA-N
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Description

Siduron, also known as Tupersan, is a selective pre-emergence herbicide . It is used to control Digitaria spp. and other grass weeds, mainly for non-agricultural applications . It is particularly effective against annual grasses, such as crabgrass, foxtail, and goosegrass .


Molecular Structure Analysis

This compound has a molecular formula of C14H20N2O . It is a chiral molecule and the technical material is an isomeric mixture of the cis-and trans-isomers .


Physical And Chemical Properties Analysis

This compound has a low aqueous solubility, is volatile, and based on its chemical properties, it is moderately mobile with a high potential to leach to groundwater . It is persistent in both soil and water systems . It has a relatively low mammalian toxicity and would not be expected to bioaccumulate .

Scientific Research Applications

Adsorption and Desorption in Soils

Siduron, a herbicide used in urban lawns, exhibits low sorption in soils, indicating high mobility and bioavailability. Its adsorption and desorption in soils are not significantly influenced by preexisting heavy metals but are primarily determined by soil organic matter (Jiang, Wang, & Chen, 2018) (Jiang, Wang, & Chen, 2018).

Ecotoxicological Effects on Earthworms

Exposure to this compound and cadmium (Cd) negatively affects the gene expression in earthworms (Eisenia fetida), causing significant down-regulation of metallothionein and heat shock protein70. The study highlights potential risks associated with the co-occurrence of this compound and heavy metals in the environment (Uwizeyimana, Wang, Chen, & Khan, 2018) (Uwizeyimana et al., 2018).

Weed Control in Turfgrass

This compound is the most accepted herbicide for controlling weeds in spring-seeded tall fescue, although its effectiveness is limited to certain weed species like crabgrass. Alternatives such as isoxaflutole, mesotrione, and quinclorac have been evaluated for broader weed control (Willis, Beam, Barker, & Askew, 2006) (Willis et al., 2006).

Metabolic Fate in Animals

The metabolic fate of this compound in animals has been studied, with findings indicating the presence of specific metabolites in the urine of animals exposed to this compound (Belasco & Reiser, 1969) (Belasco & Reiser, 1969).

Effects on Plant Growth

This compound applications affect plant growth, with varying impacts on seedling emergence, tiller number, and root dry matter production. Its application rates are crucial in determining its effect on plants (Shearman, Kinbacher, & Reierson, 1980) (Shearman et al., 1980).

Root Growth Inhibition and Kinetin Interaction

This compound inhibits root growth more than shoot growth in plants like crabgrass and barley. Kinetin can partially overcome this compound's effects on root growth, suggesting a specific action on cell division (Splittstoesser & Hopen, 1970) (Splittstoesser & Hopen, 1970).

Inheritance of this compound Tolerance

Research on foxtail barley shows that this compound tolerance is controlled by three complementary dominant factors, indicating the possibility of evolving this compound-tolerant varieties through selection pressure (Schooler, Bell, & Nalewaja, 1972) (Schooler et al., 1972).

Ecological Risk Evaluation in Soils

The ecological risk of combined pollution of this compound and heavy metals in soils has been assessed, revealing the dominant role of soil organic matter in this compound's fate and accumulation. The study indicates significant joint toxicity effects on organisms like cucumbers (Jiang, Wang, Chen, & Li, 2018) (Jiang et al., 2018).

Combined Noxious Effects on Earthworms

The combination of this compound and Cd exhibits significant synergism at lower effect levels and antagonism at higher levels, indicating potential environmental risks associated with their co-presence (Uwizeyimana, Wang, & Chen, 2017) (Uwizeyimana et al., 2017).

Selective Grass Control

This compound shows potential for selective grass control, effectively eliminating seedling weed grasses from turfgrasses without harming desirable grass species. Its herbicidal action is primarily localized in the roots (Kerr, 1969) (Kerr, 1969).

Mechanism of Action

Target of Action

Siduron, also known as Tupersan, is a selective herbicide that primarily targets and controls the growth of various weeds and grasses . It is particularly effective against annual grasses, such as crabgrass, foxtail, and goosegrass . Unlike many other herbicides, this compound selectively targets specific weeds without harming desirable plants, such as turfgrass .

Mode of Action

This compound works by inhibiting cell division in the meristematic regions of the target plants, effectively stopping their growth and development . It acts as a pre-emergent herbicide, meaning it is applied before the targeted weeds have emerged from the soil . This timing is crucial in controlling the growth of unwanted plants, as it prevents them from establishing a foothold in the treated area . Once absorbed by the plant, this compound interferes with the process of cell division, ultimately leading to the death of the weed .

Biochemical Pathways

It is known that this compound disrupts normal nucleic acid metabolism necessary for protein and cell wall synthesis . More research is needed to fully elucidate the biochemical pathways affected by this compound.

Pharmacokinetics (ADME Properties)

It is known that this compound is absorbed by both barley roots and shoots . No metabolites of this compound were present in the extracts from plants treated at various times . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division in the meristematic regions of the target plants . This results in the cessation of growth and development of the plants, ultimately leading to their death . At the cellular level, this compound disrupts normal nucleic acid metabolism necessary for protein and cell wall synthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the herbicide must be present at the time of seed germination to effectively reduce plant growth . Additionally, the soil type can impact the effectiveness of this compound, with certain types of soil potentially reducing its efficacy . Furthermore, the timing of application is crucial, as this compound must be applied before the targeted weeds have emerged from the soil . Environmental conditions such as temperature and rainfall can also affect the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Siduron interacts with various biomolecules in the environment. It has been found to suppress the growth of certain soil bacteria, such as Azotobacter sp. and Chlorella vulgaris . It does not affect actinomycetes, filamentous fungi, soil ciliates, and other algae . These interactions suggest that this compound may have a selective inhibitory effect on certain biochemical reactions involving these organisms.

Cellular Effects

This compound has been observed to have effects on various types of cells. For instance, in a study on the earthworm Eisenia fetida, it was found that this compound could cause DNA damage . This suggests that this compound may influence cell function by interacting with the genetic material of the cell, potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

Its ability to cause DNA damage in earthworms suggests that it may interact with biomolecules at a molecular level

Temporal Effects in Laboratory Settings

This compound exhibits temporal effects in laboratory settings. It has a low aqueous solubility and is volatile . Based on its chemical properties, it is moderately mobile and has a high potential to leach to groundwater . It is persistent in both soil and water systems . These properties suggest that the effects of this compound can change over time, depending on its stability, degradation, and the long-term effects observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study on Eisenia fetida earthworms, it was found that this compound could cause DNA damage at sublethal concentrations This suggests that even at low doses, this compound can have significant effects on the organisms

Transport and Distribution

This compound is moderately mobile and has a high potential to leach to groundwater, suggesting that it can be transported and distributed within the environment

Properties

IUPAC Name

1-(2-methylcyclohexyl)-3-phenylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)
Source PubChem
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InChI Key

JXVIIQLNUPXOII-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H20N2O
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DSSTOX Substance ID

DTXSID7032474
Record name Siduron
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Molecular Weight

232.32 g/mol
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Physical Description

Colorless or white odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name Siduron
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Solubility

Sol to the extent of 10% or more in ethanol, dimethylacetamide, dimethylformamide, and methylene chloride., In dimethylacetamide 36.7, dimethylformamide 26, ethanol 16, isophorone 11.8, cellosolve 17.5, and methylene chloride 11.8 (all in g/100 mL) at 25 °C., In water, 18 mg/L at 25 °C
Record name SIDURON
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Density

1.08 at 25 °C/25 °C
Record name SIDURON
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Vapor Pressure

4.0X10-9 mm Hg at 25 °C
Record name SIDURON
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Mechanism of Action

Unlike other substituted urea herbicides, siduron is not a potent inhibitor of photosynthesis; phytotoxic symptoms appear to be associated with root growth inhibition.
Record name SIDURON
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Color/Form

White crystals, Colorless crystals

CAS No.

1982-49-6
Record name 1-(2-Methylcyclohexyl)-3-phenylurea
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Melting Point

135 °C, CRYSTALS; MELTING POINT: 157-159 °C /TRANS-SIDURON/
Record name SIDURON
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Siduron and what is its primary use?

A1: this compound, chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, is a selective, preemergence herbicide primarily used for controlling grassy weeds in turfgrass settings. [, , , ]

Q2: How does this compound work to control weeds?

A2: this compound is absorbed mainly by the roots of germinating seeds and seedlings. [] While its exact mode of action isn't fully understood, research suggests it disrupts root metabolism, particularly nucleic acid metabolism, which is crucial for protein and cell wall synthesis. This disruption ultimately leads to the inhibition of root growth and seedling development. [, , ]

Q3: What are the downstream effects of this compound on target plants?

A3: this compound primarily affects root growth, often inhibiting it more severely than shoot growth. [, , ] This can manifest as reduced root length, fewer dividing cells in the root tip, and overall stunted root development. These effects ultimately hinder the plant's ability to absorb water and nutrients, leading to its demise.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H20N2O, and its molecular weight is 232.32 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, standard characterization techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would be applicable for determining its structural properties.

Q6: How effective is this compound in controlling specific weed species?

A6: this compound exhibits selectivity in its herbicidal activity. Research demonstrates its effectiveness in controlling various weed grasses, including crabgrass (Digitaria sanguinalis and Digitaria ischaemum), barnyardgrass (Echinochloa crusgalli), downy brome (Bromus tectorum), and medusahead (Taeniatherum asperum). [, , , , ]

Q7: How do environmental factors affect this compound's efficacy?

A8: As this compound is primarily absorbed by roots and translocated through transpiration, environmental factors influencing transpiration, such as temperature and light intensity, can impact its efficacy. Studies show that this compound's toxicity to susceptible species like bermudagrass (Cynodon dactylon) increased at higher temperatures and decreased under low light intensity. []

Q8: How does the application timing of this compound influence its activity?

A9: this compound is primarily used as a preemergence herbicide, meaning it is applied before weed seeds germinate. [, , , ] Applying it at the time of seeding or shortly before provides the best control. While some studies explore its postemergence activity, the efficacy in this context tends to be lower. [, ]

Q9: Has any resistance to this compound been observed in weed populations?

A11: Yes, research suggests that repeated use of this compound can lead to the selection of tolerant biotypes in certain weed populations, such as bermudagrass. [] This highlights the importance of integrated weed management strategies, including cultural practices and the rotation of herbicides with different modes of action, to delay or prevent herbicide resistance.

Q10: What is the current regulatory status of this compound concerning environmental safety?

A10: While the provided research papers do not delve into the specific regulatory details of this compound, it's crucial to consult updated information from relevant regulatory agencies like the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions for the latest guidelines and restrictions on its use.

Q11: Are there any known alternatives or substitutes for this compound in turfgrass weed management?

A14: Yes, several alternative herbicides are available for controlling grassy weeds in turfgrass, each with its own mode of action and selectivity profile. Some examples include dinitroanilines like benefin and prodiamine, thiocarbamates like bensulide, and quinolinecarboxylic acids like quinclorac. [, , , ] The choice of herbicide depends on factors like target weed spectrum, desirable turfgrass tolerance, application timing, and environmental considerations.

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